molecular formula C12H17BFNO2 B1450604 (3-Fluoro-5-(4-methylpiperidin-1-yl)phenyl)boronic acid CAS No. 1704074-44-1

(3-Fluoro-5-(4-methylpiperidin-1-yl)phenyl)boronic acid

Cat. No.: B1450604
CAS No.: 1704074-44-1
M. Wt: 237.08 g/mol
InChI Key: VMNAMJOPPYLXJZ-UHFFFAOYSA-N
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Description

(3-Fluoro-5-(4-methylpiperidin-1-yl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-(4-methylpiperidin-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure includes the following steps:

    Preparation of Aryl Halide: The starting material, 3-fluoro-5-(4-methylpiperidin-1-yl)phenyl bromide, is synthesized through the bromination of the corresponding phenyl derivative.

    Coupling Reaction: The aryl bromide is then reacted with a boronic acid derivative in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-(4-methylpiperidin-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds with aryl halides, leading to the synthesis of biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the phenyl ring.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Reduced Derivatives: Formed through reduction reactions.

Scientific Research Applications

Chemistry

(3-Fluoro-5-(4-methylpiperidin-1-yl)phenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex biaryl structures through Suzuki-Miyaura coupling. It is also employed in the synthesis of fluorescent dyes and sensors.

Biology

In biological research, this compound is used as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor ligands. Its ability to form stable complexes with biomolecules makes it valuable in drug discovery and development.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in the treatment of various diseases, including cancer and diabetes.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique reactivity allows for the development of materials with tailored properties.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-(4-methylpiperidin-1-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, leading to the inhibition of enzyme activity. The compound’s fluoro and piperidinyl groups contribute to its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the fluoro and piperidinyl groups.

    4-Fluorophenylboronic Acid: Similar to (3-Fluoro-5-(4-methylpiperidin-1-yl)phenyl)boronic acid but without the piperidinyl group.

    (3-Fluoro-5-(4-methylpiperidin-1-yl)phenyl)boronic Ester: An ester derivative with different solubility and reactivity properties.

Uniqueness

This compound is unique due to the presence of both fluoro and piperidinyl groups, which enhance its reactivity and binding specificity. These functional groups make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[3-fluoro-5-(4-methylpiperidin-1-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO2/c1-9-2-4-15(5-3-9)12-7-10(13(16)17)6-11(14)8-12/h6-9,16-17H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNAMJOPPYLXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)N2CCC(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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